molecular formula C13H12O2S B3164767 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone CAS No. 893735-15-4

1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone

Cat. No. B3164767
CAS RN: 893735-15-4
M. Wt: 232.3 g/mol
InChI Key: PGGOCTPKGHBAED-UHFFFAOYSA-N
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Description

“1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone” is a complex organic compound. It contains a methoxyphenyl group (a benzene ring with a methoxy (-OCH3) and an ethanone (C2H5O) group attached), and a thienyl group (a sulfur-containing ring similar to benzene). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thienyl ring, the introduction of the methoxyphenyl group, and the attachment of the ethanone group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atomic components. The presence of the aromatic rings (the benzene and thiophene rings) would likely result in a planar or near-planar structure. The methoxy and ethanone groups could introduce some degree of polarity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its structure. For example, due to the presence of the aromatic rings, it is likely to be relatively stable. The methoxy and ethanone groups could make it somewhat polar, which would influence its solubility properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug action. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid ingestion, inhalation, or skin contact .

Future Directions

The study of this compound could be of interest in various fields, including organic chemistry, medicinal chemistry, and materials science. Potential future research could include studying its synthesis, reactions, and potential applications .

properties

IUPAC Name

1-[5-(3-methoxyphenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-9(14)12-6-7-13(16-12)10-4-3-5-11(8-10)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGOCTPKGHBAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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